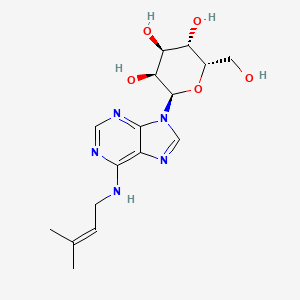
Isopentenyladenine 9-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentenyladenine 9-Glucoside is a type of cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of isopentenyladenine, which is conjugated with glucose at the 9th nitrogen position. This compound plays a significant role in delaying leaf senescence and regulating various plant growth processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyladenine 9-Glucoside typically involves the glycosylation of isopentenyladenine. This process can be carried out using glycosyl donors such as glucose derivatives under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts like Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that express specific glycosyltransferases. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Isopentenyladenine 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic bond or the adenine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .
Scientific Research Applications
Isopentenyladenine 9-Glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Plays a crucial role in plant physiology, particularly in delaying leaf senescence and promoting shoot regeneration.
Industry: Used in agriculture to enhance crop yield and improve plant health
Mechanism of Action
The mechanism of action of Isopentenyladenine 9-Glucoside involves its interaction with cytokinin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of cytokinin-responsive genes. This process ultimately results in the promotion of cell division, growth, and delayed senescence .
Comparison with Similar Compounds
Similar Compounds
Isopentenyladenine: The parent compound, which lacks the glucose moiety.
Trans-Zeatin: Another cytokinin with similar functions but different structural features.
Cis-Zeatin: A stereoisomer of trans-zeatin with distinct biological activities.
Dihydrozeatin: A hydrogenated form of zeatin with unique properties
Uniqueness
Isopentenyladenine 9-Glucoside is unique due to its glycosylation at the 9th nitrogen position, which affects its solubility, stability, and biological activity. This modification allows it to have distinct roles in plant growth and development compared to its non-glycosylated counterparts .
Properties
Molecular Formula |
C16H23N5O5 |
|---|---|
Molecular Weight |
365.38 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1 |
InChI Key |
XEHLLUQVSRLWMH-ZFZHPRJRSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


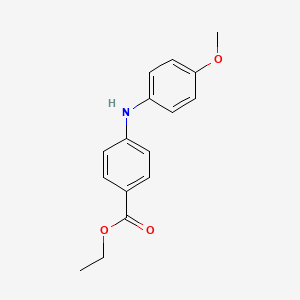

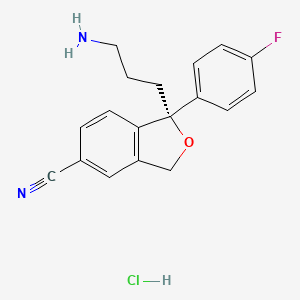

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
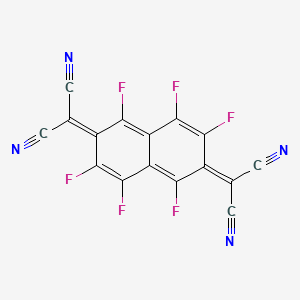
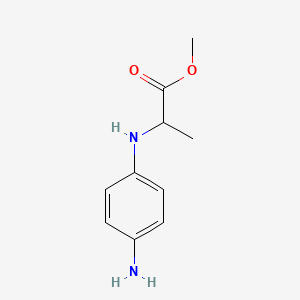
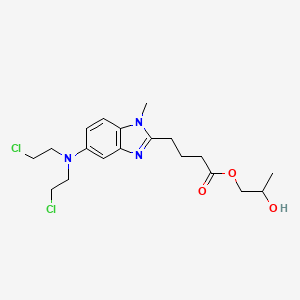
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)

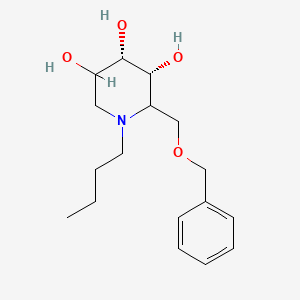
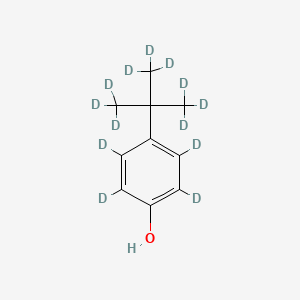
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
